Dihydroorotic acid hydrazide
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Overview
Description
2,6-Dioxohexahydropyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O3. It is a derivative of pyrimidine and is known for its diverse applications in various fields of science, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dioxohexahydropyrimidine-4-carbohydrazide typically involves the reaction of N,N’-dimethylurea with dialkyl acetylenedicarboxylates in the presence of trialkyl phosphites . This reaction proceeds under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for 2,6-dioxohexahydropyrimidine-4-carbohydrazide are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxohexahydropyrimidine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,6-Dioxohexahydropyrimidine-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,6-dioxohexahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dioxohexahydropyrimidine-4-carboxylic acid
- Phosphorylated dioxohexahydropyrimidines
Uniqueness
2,6-Dioxohexahydropyrimidine-4-carbohydrazide is unique due to its specific chemical structure and the presence of the carbohydrazide functional group. This makes it distinct from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
37458-09-6 |
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Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12) |
InChI Key |
FFMHGSYVWUODSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NN |
Origin of Product |
United States |
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